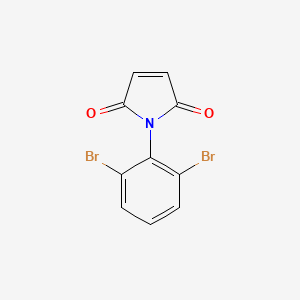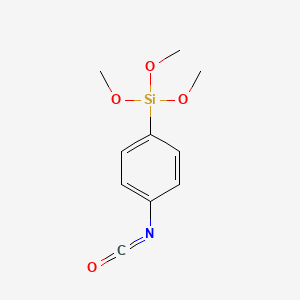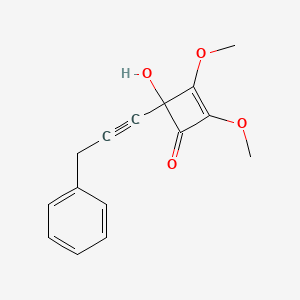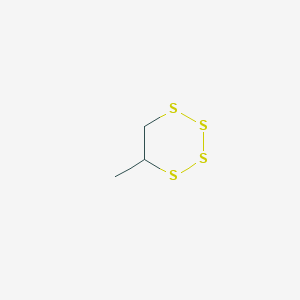![molecular formula C19H43N9 B14312787 N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine CAS No. 114174-40-2](/img/structure/B14312787.png)
N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine is a complex organic compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine typically involves the reaction of hydrazine derivatives with guanidine precursors. One common method is the sequential one-pot approach, which provides efficient access to diverse guanidines through the use of N-chlorophthalimide, isocyanides, and amines . This method offers mild reaction conditions and a broad substrate scope, making it suitable for the synthesis of complex guanidines.
Industrial Production Methods
Industrial production of guanidines often relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts . These methods are scalable and can produce high yields of the desired guanidine compounds. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, also provides a convenient route for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine moiety can form stable complexes with various biological molecules, influencing their function and activity . This compound may also act as a catalyst in chemical reactions, facilitating the formation of desired products through its unique structure and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Disubstituted Guanidines: These compounds share a similar guanidine core but differ in their substituents, affecting their reactivity and applications.
Thiourea Derivatives: These compounds are structurally similar but contain sulfur, which imparts different chemical properties and reactivity.
Uniqueness
N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine stands out due to its specific hydrazinylmethylidene and octyl substituents, which enhance its ability to interact with biological molecules and serve as a versatile scaffold in chemical synthesis . Its unique structure allows for a wide range of applications in various fields, making it a valuable compound for scientific research.
Propiedades
Número CAS |
114174-40-2 |
|---|---|
Fórmula molecular |
C19H43N9 |
Peso molecular |
397.6 g/mol |
Nombre IUPAC |
N-amino-N'-[8-[carbamimidoyl-[8-(hydrazinylmethylideneamino)octyl]amino]octyl]methanimidamide |
InChI |
InChI=1S/C19H43N9/c20-19(21)28(15-11-7-3-1-5-9-13-24-17-26-22)16-12-8-4-2-6-10-14-25-18-27-23/h17-18H,1-16,22-23H2,(H3,20,21)(H,24,26)(H,25,27) |
Clave InChI |
FGBIFCVMTVUSDH-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCN(CCCCCCCCN=CNN)C(=N)N)CCCN=CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)



![7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14312746.png)


![2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol](/img/structure/B14312756.png)



